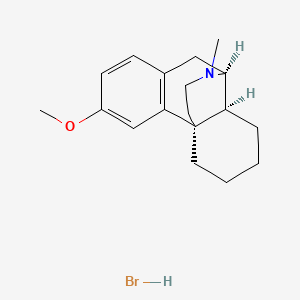
Delsym
Übersicht
Beschreibung
Dextromethorphan polistirex is a long-acting formulation of dextromethorphan, a widely used antitussive (cough suppressant) agent. It is commonly found in over-the-counter medications for the temporary relief of coughs caused by minor throat and bronchial irritation. Dextromethorphan polistirex is unique in that it is bound to an ion-exchange resin, which allows for extended release and prolonged therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Dextromethorphanpolistirex hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Ionenaustauscherharzen und Retardformulierungen.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere den NMDA-Rezeptor.
Medizin: In der klinischen Forschung umfassend eingesetzt wegen seiner Antitussiva-Eigenschaften und möglichen antidepressiven Wirkungen.
Industrie: Wird bei der Entwicklung von Retard-Arzneimittelformulierungen eingesetzt
5. Wirkmechanismus
Dextromethorphanpolistirex entfaltet seine Wirkungen hauptsächlich über folgende Mechanismen:
NMDA-Rezeptor-Antagonismus: Dextromethorphan blockiert NMDA-Rezeptoren und reduziert die exzitatorische Neurotransmission.
Serotonin- und Noradrenalin-Wiederaufnahmehemmung: Es hemmt die Wiederaufnahme dieser Neurotransmitter und erhöht so deren Konzentration im synaptischen Spalt.
Sigma-1-Rezeptor-Agonismus: Dextromethorphan wirkt als Agonist an Sigma-1-Rezeptoren und moduliert verschiedene zelluläre Funktionen
Ähnliche Verbindungen:
Dextrorphan: Der Hauptmetabolit von Dextromethorphan, ebenfalls ein NMDA-Rezeptor-Antagonist.
Codein: Ein weiteres Antitussivum mit Opioid-Rezeptor-Aktivität.
Benzonatat: Ein nicht-opioides Antitussivum mit einem anderen Wirkmechanismus.
Einzigartigkeit: Dextromethorphanpolistirex ist einzigartig aufgrund seiner Retardformulierung, die im Vergleich zu Dextromethorphan mit sofortiger Freisetzung längere therapeutische Wirkungen bietet. Dies macht es besonders nützlich für die Behandlung von chronischem Husten und zur Reduzierung der Dosierungsfrequenz .
Wirkmechanismus
Target of Action
The primary target of Delsym, which contains the active ingredient dextromethorphan, is the cough center in the brain . Dextromethorphan acts on this center, effectively suppressing the urge to cough .
Mode of Action
Dextromethorphan, the active ingredient in this compound, is an opioid derivative that interacts with multiple receptors and transporters, resulting in a complex pharmacology . It is a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors . By acting on these targets, this compound can suppress the cough reflex, providing relief from coughing .
Biochemical Pathways
It is speculated that the inhibition of nmda receptors may be chiefly responsible for mediating the rapid antidepressant effect of dextromethorphan . Effects mediated by stimulation of sigma 1 receptors and/or inhibition of SERT may also contribute .
Pharmacokinetics
Dextromethorphan is metabolized in the liver by the P450 enzyme CYP2D6 . The onset of action is typically within 15-30 minutes, and the time to peak is 2-3 hours . The half-life of dextromethorphan varies between 2-4 hours for extensive metabolizers and up to 24 hours for poor metabolizers . The drug is excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of the cough reflex. By acting on the cough center in the brain, this compound interrupts the transmission of cough impulses, effectively reducing the urge to cough .
Action Environment
Like any medication, factors such as the patient’s overall health, presence of other medical conditions, and use of other medications can influence the effectiveness and potential side effects of this compound . It’s always recommended to consult with a healthcare provider before starting any new medication.
Biochemische Analyse
Biochemical Properties
Dextromethorphan, the active compound in Delsym, is a non-opioid cough suppressant that acts centrally to elevate the threshold for coughing . It interacts with several enzymes and proteins, including the NMDA receptor, sigma-1 receptor, and the serotonin transporter .
Cellular Effects
Dextromethorphan influences cell function by interacting with various cell signaling pathways. It has been shown to inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating immune response .
Molecular Mechanism
Dextromethorphan exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist. By blocking this receptor, it disrupts the normal function of the cough reflex pathway in the brain, leading to a reduction in the urge to cough .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dextromethorphan have been observed to be dose-dependent and time-dependent. The drug is stable under normal conditions, and its effects can last up to 12 hours .
Dosage Effects in Animal Models
In animal models, the effects of Dextromethorphan have been shown to vary with dosage. At therapeutic doses, it effectively suppresses the cough reflex. At high doses, it can lead to side effects such as sedation and ataxia .
Metabolic Pathways
Dextromethorphan is metabolized primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2D6 . It is then excreted in the urine.
Transport and Distribution
After oral administration, Dextromethorphan is rapidly absorbed from the gastrointestinal tract, where it enters the bloodstream and is distributed throughout the body .
Subcellular Localization
Dextromethorphan acts centrally, meaning it exerts its effects within the central nervous system. Within the cells of the brain, it is believed to localize to the neurons where it interacts with its target receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dextromethorphanpolistirex wird durch Bindung von Dextromethorphan an ein Polystyrol-Sulfonsäure-Harz synthetisiert. Der Prozess umfasst folgende Schritte:
Dextromethorphan-Synthese: Dextromethorphan wird aus Morphinanderivaten durch eine Reihe chemischer Reaktionen synthetisiert, darunter Methylierung und Demethylierung.
Polistirex-Bildung: Polistirex wird durch Sulfonierung von Polystyrol gebildet, wodurch ein Harz mit Sulfonsäuregruppen entsteht.
Bindungsprozess: Dextromethorphan wird dann durch Ionenaustausch an das Polistirex-Harz gebunden, was zur Retardformulierung führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Dextromethorphanpolistirex beinhaltet die großtechnische Synthese sowohl von Dextromethorphan als auch von Polistirex, gefolgt vom Bindungsprozess. Das Endprodukt wird typischerweise zu einer oralen Suspension oder Tablettenform für den Verbrauchergebrauch verarbeitet .
Arten von Reaktionen:
Oxidation: Dextromethorphan kann oxidiert werden, um seinen Hauptmetaboliten, Dextrorphan, zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Dextromethorphan kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Methoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind Beispiele für Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Dextrorphan: Der primäre Metabolit, der durch Oxidation gebildet wird.
3-Methoxymorphinan: Ein Produkt von Demethylierungsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.
Codeine: Another antitussive agent with opioid receptor activity.
Benzonatate: A non-opioid antitussive with a different mechanism of action.
Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .
Eigenschaften
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZALMBODQYFT-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
| Record name | Dextromethorphan hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872346 | |
| Record name | Dextromethorphan hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-69-9 | |
| Record name | Dextromethorphan hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


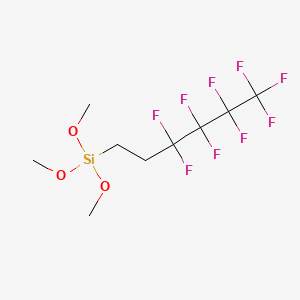




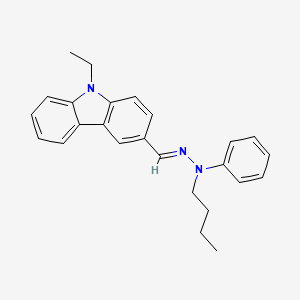
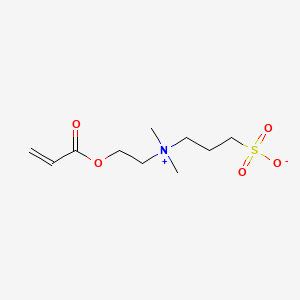
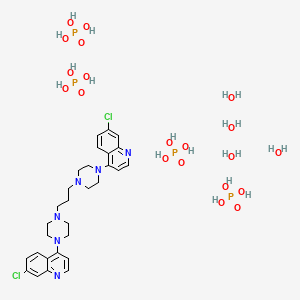
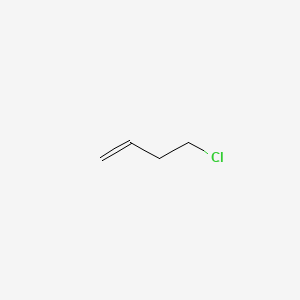
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
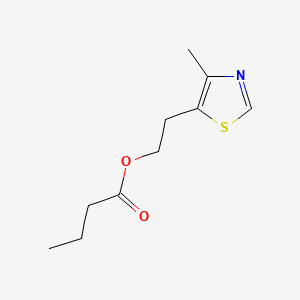
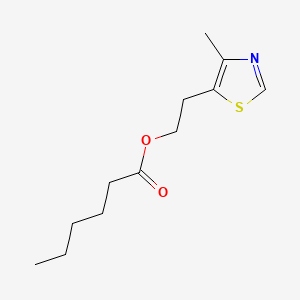
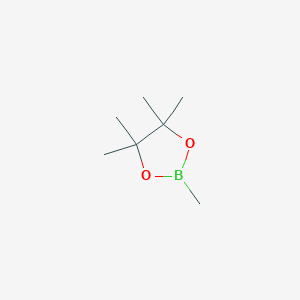
![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
